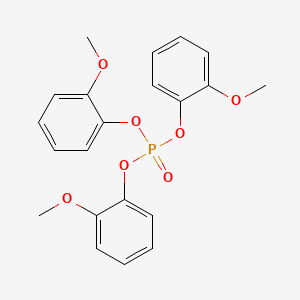
Guaiacol phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guaiacol phosphate is a chemical compound derived from guaiacol, which is a phenolic compound containing a methoxy functional group. Guaiacol itself is commonly found in wood smoke and is a product of the pyrolysis of lignin. This compound is known for its medicinal properties, particularly as an expectorant and antiseptic.
Scientific Research Applications
Guaiacol phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and assays.
Industry: this compound is used in the production of synthetic spices, perfumes, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Guaiacol phosphate can be synthesized through the phosphorylation of guaiacol. One common method involves reacting guaiacol with phosphorus oxychloride in the presence of a base such as pyridine. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired phosphate ester.
Industrial Production Methods: In industrial settings, this compound is produced by the methylation of catechol followed by phosphorylation. The methylation process involves the reaction of catechol with methanol in the presence of a catalyst, such as an alkaloid modifier and a thiophosphate stabilizer . The resulting guaiacol is then phosphorylated using phosphorus oxychloride or other phosphorylating agents.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of peroxidases.
Reduction: Reduction reactions of this compound are less common but can occur under specific conditions.
Substitution: this compound can participate in substitution reactions, where the phosphate group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is a common reagent used in the oxidation of this compound.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products:
Oxidation: The oxidation of this compound typically results in the formation of tetraguaiacol, a dark orange compound.
Substitution: The products of substitution reactions depend on the nucleophile used.
Mechanism of Action
The mechanism of action of guaiacol phosphate involves its interaction with specific enzymes and proteins. For example, in the treatment of adult polyglucosan body disease, this compound reduces the activity of glycogen synthase, leading to decreased accumulation of polyglucosan bodies in tissues . Additionally, this compound acts as a scavenger of reactive oxygen species, which contributes to its antioxidant properties .
Similar Compounds:
Guaiacol: The parent compound of this compound, known for its use in flavoring and as a precursor to various chemicals.
Catechol: A precursor in the synthesis of guaiacol, used in various chemical reactions.
Eugenol: A related compound used in the production of perfumes and as a local anesthetic.
Uniqueness: this compound is unique due to its phosphate ester group, which imparts different chemical properties compared to its parent compound, guaiacol. This modification enhances its solubility and reactivity in certain biochemical assays and industrial applications .
Properties
| 563-03-1 | |
Molecular Formula |
C21H21O7P |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
tris(2-methoxyphenyl) phosphate |
InChI |
InChI=1S/C21H21O7P/c1-23-16-10-4-7-13-19(16)26-29(22,27-20-14-8-5-11-17(20)24-2)28-21-15-9-6-12-18(21)25-3/h4-15H,1-3H3 |
InChI Key |
ADBFDJQRBQZXAB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2OC)OC3=CC=CC=C3OC |
Canonical SMILES |
COC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2OC)OC3=CC=CC=C3OC |
melting_point |
91.0 °C |
| 563-03-1 | |
Pictograms |
Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


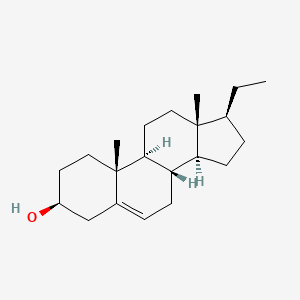
![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-methylbutanethioate](/img/no-structure.png)
![4b-Hydroxy-2-(1-hydroxy-1-methylethyl)-12b,12c-dimethyl-5,6,6a,7,12,12b,12c,13,14,14a-decahydro-2H-chromeno[5',6':6,7]indeno[1,2-b]indol-3(4bH)-one](/img/structure/B1203293.png)
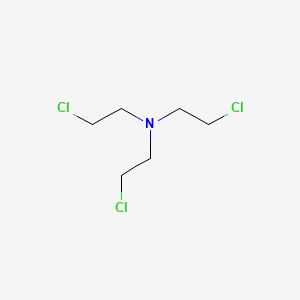
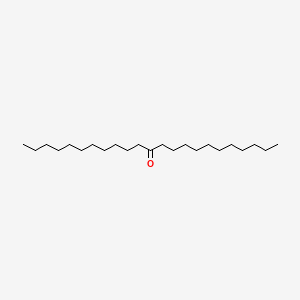
![4-Methyl-6-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]-1-benzopyran-2-one](/img/structure/B1203298.png)
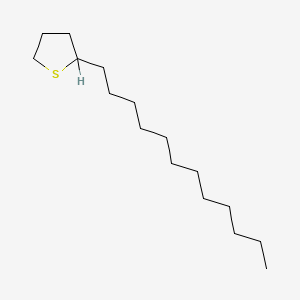
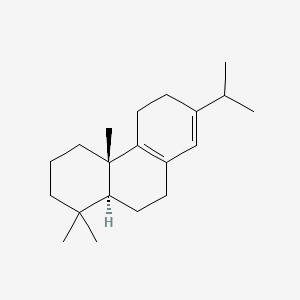
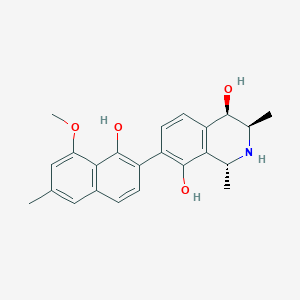

![N-Acetyl-N-[1-(1,1'-biphenyl-4-ylmethyl)-2-oxoazepan-3-YL]-O-phosphonotyrosinamide](/img/structure/B1203305.png)
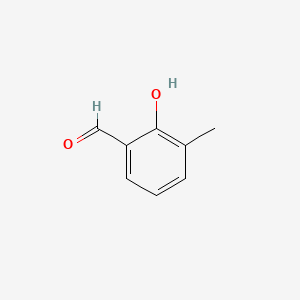
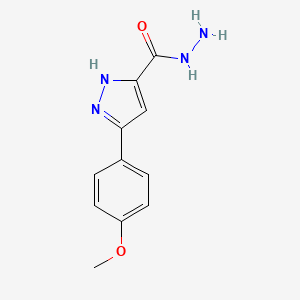
![2-[[Acetamido(sulfanylidene)methyl]amino]-5-ethyl-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1203311.png)
